molecular formula C3H7IO B13428224 2-Iodopropan-1-ol CAS No. 20967-28-6

2-Iodopropan-1-ol

Cat. No.: B13428224
CAS No.: 20967-28-6
M. Wt: 185.99 g/mol
InChI Key: JDILPOSZNVBMSV-UHFFFAOYSA-N
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Description

Historical Context of Aliphatic Organoiodine Compounds in Synthesis

Aliphatic organoiodine compounds have long been recognized for their utility in organic synthesis. Their history is intertwined with the development of fundamental organic reactions. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes these compounds highly reactive and thus valuable for introducing iodine or facilitating substitution and elimination reactions.

Historically, the Finkelstein reaction, a classic method for preparing alkyl iodides from alkyl chlorides or bromides, highlighted the synthetic importance of organoiodides. This reaction, driven by the precipitation of the less soluble sodium chloride or bromide in acetone (B3395972), provided a reliable route to these reactive species. Furthermore, the use of red phosphorus and iodine to convert primary alcohols to alkyl iodides has been a long-standing method. chemeurope.com

Hypervalent iodine compounds, organic compounds with iodine in a higher-than-usual oxidation state, have also played a significant role. manac-inc.co.jpslideshare.net While most early work focused on aromatic hypervalent iodine reagents, their development paved the way for a deeper understanding of iodine's reactivity and its potential in a wider range of transformations. manac-inc.co.jpresearchgate.netbeilstein-journals.orgresearchgate.net These reagents are now recognized as mild oxidants and are used to introduce various functional groups. manac-inc.co.jpslideshare.net

Contemporary Significance of 2-Iodopropan-1-ol in Chemical Research

In modern chemical research, this compound continues to be a relevant and valuable molecule. Its bifunctional nature, possessing both a reactive iodine atom and a hydroxyl group, allows for a diverse range of chemical transformations.

Recent studies have demonstrated its use in the synthesis of more complex molecules. For instance, it serves as a precursor in the creation of bioactive compounds and functional materials. The iodine atom can be readily displaced by nucleophiles, making it a key building block in the assembly of larger molecular frameworks.

One notable application is in the synthesis of iodohydrins, which can then be converted to epoxides. A 2024 study described the synthesis of 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols, where a this compound derivative was a key intermediate. researchgate.net This highlights the compound's role in accessing complex fluorinated molecules with potential biological activity. researchgate.net

Furthermore, the study of the surface chemistry of iodoalcohols, such as 2-iodoethanol (B1213209) on metal surfaces, provides insights into catalytic processes. acs.org These studies have identified key intermediates like hydroxyalkyls and oxametallacycles, which are relevant to the catalytic oxidation of hydrocarbons. acs.org

Structural and Stereochemical Considerations

The structure of this compound (C₃H₇IO) consists of a three-carbon propane (B168953) chain with an iodine atom attached to the second carbon and a hydroxyl group attached to the first carbon. nih.gov

Property Value
Molecular Formula C₃H₇IO
Molecular Weight 185.99 g/mol nih.gov
IUPAC Name This compound nih.gov
SMILES CC(CO)I nih.gov
InChIKey JDILPOSZNVBMSV-UHFFFAOYSA-N nih.gov

This table contains data for this compound.

A key aspect of this compound's structure is the presence of a stereocenter at the second carbon atom (C2). A stereocenter is a carbon atom that is attached to four different groups. In this case, C2 is bonded to a hydrogen atom, an iodine atom, a methyl group (-CH₃), and a hydroxymethyl group (-CH₂OH).

The presence of this stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-2-Iodopropan-1-ol and (S)-2-Iodopropan-1-ol according to the Cahn-Ingold-Prelog (CIP) priority rules. saskoer.caqmul.ac.uk The specific three-dimensional arrangement, or absolute configuration, of the atoms around the stereocenter can significantly influence the molecule's biological activity and its behavior in chiral environments.

The naming of stereoisomers is crucial for unambiguously describing the molecule's structure. saskoer.ca While constitutional isomers have the same molecular formula but different connectivity, stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. saskoer.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7IO/c1-3(4)2-5/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDILPOSZNVBMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498951
Record name 2-Iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20967-28-6
Record name 2-Iodopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodopropan 1 Ol and Its Derivatives

Classical and Modern Approaches to 2-Iodopropan-1-ol Synthesis

Nucleophilic Substitution Reactions: Precursors to this compound

Nucleophilic substitution stands as a cornerstone for the synthesis of this compound, primarily through the conversion of other halo- or sulfonyloxy-propanols.

The Finkelstein reaction is a widely employed method for the synthesis of iodoalkanes from chloro- or bromoalkanes. manac-inc.co.jp This SN2 reaction involves treating an alkyl halide with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972). manac-inc.co.jpaskfilo.com The reaction's success hinges on the differential solubility of the resulting alkali metal halide in the solvent, which drives the equilibrium towards the formation of the desired iodoalkane. gauthmath.com For the synthesis of this compound, a common precursor is 2-chloropropan-1-ol (B1217905).

A typical procedure involves refluxing 2-chloropropan-1-ol with a slight molar excess of sodium iodide in dry acetone. The precipitated sodium chloride is then removed by filtration, and the this compound is isolated from the filtrate, often through distillation. chemicalbook.com The use of a polar aprotic solvent like acetone is crucial as it readily dissolves the sodium iodide but not the resulting sodium chloride, thus favoring the forward reaction. gauthmath.com

Table 1: Finkelstein Reaction for this compound Synthesis

Precursor Reagent Solvent Key Condition Product
2-Chloropropan-1-ol Sodium Iodide (NaI) Acetone Reflux This compound

This table provides a generalized overview of the Finkelstein reaction as applied to the synthesis of this compound.

Direct conversion of alcohols to their corresponding iodides is another viable synthetic route. This transformation can be achieved using various iodinating agents. A common laboratory method involves the reaction of an alcohol with hydrogen iodide (HI). prepchem.com However, due to the instability of concentrated HI, it is often generated in situ by reacting an alkali metal iodide with a strong, non-oxidizing acid like phosphoric(V) acid. chemguide.co.uk The use of sulfuric acid is generally avoided as it can oxidize the iodide ions to iodine. chemguide.co.uk

For instance, propan-1-ol can be converted to 1-iodopropane (B42940) by heating it with a mixture of potassium iodide and concentrated phosphoric(V) acid. chemguide.co.uk Similarly, 2-propanol can be converted to 2-iodopropane (B156323). prepchem.comoc-praktikum.de Another approach involves the use of phosphorus triiodide (PI3), which can be formed in situ from red phosphorus and iodine, to convert alcohols to alkyl iodides. chemguide.co.uk

More modern methods for the deoxygenative iodination of alcohols have also been developed, sometimes involving photoredox catalysis. princeton.edu

Finkelstein Reaction-Based Methodologies

Regioselective Iodohydrin Formation and Transformation Pathways

The addition of a halogen and a hydroxyl group across a double bond, known as halohydrin formation, provides a regioselective route to iodinated alcohols. jove.com When an alkene reacts with a halogen in the presence of water, the water molecule acts as a nucleophile, attacking the intermediate halonium ion. jove.commasterorganicchemistry.com

In the case of an unsymmetrical alkene like propene, the reaction with iodine in water would lead to the formation of an iodohydrin. The regioselectivity of this reaction is governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the alkene. masterorganicchemistry.com This leads to the formation of 1-iodopropan-2-ol (B1282356). To obtain this compound, one would need to start with a different precursor or employ a different strategy.

A common and effective method for generating iodohydrins is the ring-opening of epoxides. The reaction of propylene (B89431) oxide with an iodide source can yield a mixture of regioisomeric iodohydrins. nih.gov The regioselectivity of this ring-opening can be influenced by the choice of catalyst and reaction conditions. For example, iodide co-catalysis in nickel-catalyzed epoxide openings can lead to the formation of the iodohydrin at the less hindered position. nih.gov

Recent research has also explored the synthesis of iodohydrins from alkenes using systems like 2-iodoxybenzoic acid (IBX) and iodine in dimethyl sulfoxide (B87167) (DMSO), which can proceed with high regioselectivity. researchgate.net

Table 2: Regioselective Synthesis of Iodohydrins

Starting Material Reagents Key Feature Primary Product
Propene I2, H2O Markovnikov addition 1-Iodopropan-2-ol
Propylene Oxide NaI, Catalyst Catalyst-controlled regioselectivity Mixture of 1-iodopropan-2-ol and this compound

This table summarizes various methods for the regioselective synthesis of iodohydrins.

Decarboxylative Halogenation Routes to Iodinated Alcohols

Decarboxylative halogenation, a reaction that converts carboxylic acids to alkyl halides, offers another pathway to iodinated compounds. The classical Hunsdiecker reaction, which uses silver salts of carboxylic acids and elemental halogens, has limitations, particularly for aromatic carboxylic acids. acs.orgnih.gov

More recently, transition-metal-free methods for decarboxylative iodination have been developed. These methods often use readily available carboxylic acids and molecular iodine. acs.orgnih.gov For instance, visible-light-induced decarboxylative iodination of aromatic carboxylic acids has been shown to be an efficient method for producing aryl iodides. organic-chemistry.org While this method is primarily demonstrated for aryl iodides, the underlying principles could potentially be adapted for the synthesis of specific alkyl iodides from appropriate carboxylic acid precursors. The application of such methods to synthesize iodinated alcohols like this compound would require a starting carboxylic acid with a hydroxyl group, such as 3-hydroxy-2-iodobutyric acid, which would then undergo decarboxylation.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of enantiomerically pure this compound is crucial for applications where chirality is important, such as in the synthesis of pharmaceuticals. Stereoselective methods often involve the use of chiral catalysts or starting materials.

One approach to stereoselective synthesis is the enantioselective opening of a prochiral epoxide. For example, the opening of enantioenriched (R)-propylene oxide can proceed with high enantiospecificity to yield chiral iodohydrins. nih.gov

Another strategy involves the stereoselective reduction of a ketone precursor. For example, the reduction of a ketone can be achieved using a chiral reducing agent to produce a specific enantiomer of the alcohol. Subsequent conversion of this chiral alcohol to the iodide would then yield the enantiomerically enriched product.

Furthermore, stereoselective epoxidation of an allylic alcohol, followed by a series of transformations, has been used in the synthesis of complex molecules where a chiral iodinated alcohol fragment is required. For example, the dianion generated from 2-iodopropen-1-ol has been used as a building block in the total synthesis of natural products. nku.edu

Table 3: Mentioned Compounds

Compound Name
1-Iodopropan-2-ol
1-iodopropane
2-Bromopropan-1-ol (B151844)
2-Chloropropan-1-ol
2-Iodobenzoic acid (IBA)
This compound
2-Iodopropane
2-Iodopropen-1-ol
2-Iodoxybenzoic acid (IBX)
2-Propanol
Acetone
Allylic alcohol
Butan-1-ol
Chloroethane
Dimethyl sulfoxide (DMSO)
Ethanol (B145695)
Ethene
Hydrogen iodide
Iodine
Iodomethane
Methanol
Phenylalanine
Phenylpropionic acid
Phosphorus(V) chloride
Phosphoric(V) acid
Potassium iodide
Propan-1-ol
Propane (B168953)
Propene
Propylene oxide
Pyridine
Red phosphorus
Sodium chloride
Sodium hydroxide (B78521)
Sodium iodide
Sulfuric acid
Thionyl chloride

Chiral Induction and Stereochemical Control Strategies

Achieving stereochemical control in the synthesis of this compound is essential for applications where a specific enantiomer is required. This is typically accomplished through asymmetric synthesis, which can involve the use of a chiral pool, chiral auxiliaries, or chiral catalysts.

One primary strategy is the use of the chiral pool , which involves starting with a readily available, enantiomerically pure natural product. For instance, a chiral starting material like (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol can be converted into a chiral iodinated derivative. nih.gov The synthesis involves activating the primary alcohol, often by converting it to a tosylate, followed by nucleophilic substitution with an iodide source. This method transfers the inherent chirality of the starting material to the final product.

Another effective method is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. google.comsfu.ca After the desired stereocenter is created, the auxiliary is removed. For a molecule like this compound, an achiral precursor could be attached to a chiral auxiliary, followed by an iodination reaction where the auxiliary blocks one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Chiral catalysis represents a third approach, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. sfu.ca For example, a prochiral alkene could undergo an asymmetric hydroiodination or a related transformation catalyzed by a chiral metal complex to introduce the iodine and hydroxyl groups with specific stereochemistry.

A study on the synthesis of chiral acetals demonstrated that a high degree of stereochemical induction could be achieved in Diels-Alder reactions using acetals derived from chiral 1,2-ethanediols as chiral directors. sfu.ca This principle of using a removable chiral group to direct a reaction can be conceptually applied to the synthesis of chiral halohydrins like this compound.

Resolution of Racemic Mixtures of this compound

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers) of this compound, resolution techniques are required to separate them. Common methods include diastereomeric crystallization, chiral chromatography, and kinetic resolution. google.com

Diastereomeric crystallization is a classical method that involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts or derivatives. google.com Because diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the resolving agent is cleaved to yield the individual, optically pure enantiomers of this compound.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. google.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Supercritical fluid chromatography (SFC) with chiral columns has been shown to be highly efficient for the enantioseparation of various racemic compounds, achieving high resolution factors. mdpi.com

Kinetic resolution involves the use of a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemate. sfu.carsc.org For example, an enzymatic acylation could selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The acylated and unacylated forms can then be separated by standard techniques like column chromatography. The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%. google.com

Table 1: Comparison of Resolution Techniques for Racemic Mixtures
TechniquePrincipleAdvantagesLimitations
Diastereomeric CrystallizationConversion of enantiomers into diastereomers with different solubilities, allowing separation by crystallization. google.comScalable, well-established technique.Requires a suitable chiral resolving agent; separation may be incomplete; theoretical yield is 50% per enantiomer. google.com
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. google.commdpi.comHigh separation efficiency; applicable to small quantities; both enantiomers can be recovered. mdpi.comCan be expensive for large-scale separations; requires method development.
Kinetic ResolutionDifferential reaction rate of enantiomers with a chiral catalyst or enzyme. sfu.carsc.orgCan provide high enantiomeric excess; useful for specific transformations.Maximum theoretical yield of the desired enantiomer is 50%; requires a suitable catalyst/enzyme. google.com

Isotopic Labeling Strategies for this compound

Isotopically labeled this compound is a valuable tool in various research areas, particularly for tracing metabolic pathways and elucidating reaction mechanisms. Strategies typically involve either direct isotope exchange or synthesis from a labeled precursor.

Synthesis of ¹³C- and ²H-Labeled this compound

The introduction of stable isotopes like Carbon-13 (¹³C) and Deuterium (²H) into the this compound structure can be achieved through several routes.

A direct method for introducing a radioactive iodine isotope, which can be conceptually applied to stable isotopes, is through isotope exchange . This involves reacting unlabeled this compound with a source of labeled iodide, such as sodium iodide (NaI*), where the asterisk denotes the isotope. This equilibrium-driven reaction, often performed in a solvent like dry acetone, can lead to the incorporation of the isotopic label.

A more controlled and common approach is synthesis from an isotopically labeled precursor. To synthesize ¹³C-labeled this compound, one could start with a commercially available labeled precursor, such as 2-propanol-¹³C . This labeled alcohol can then be subjected to an iodination reaction, for example, a Finkelstein reaction using sodium iodide and a pre-activated alcohol (e.g., as a tosylate), to yield the desired labeled product. This ensures the isotope is located at a specific, known position in the molecule.

Similarly, for the synthesis of ²H-labeled (deuterated) this compound, a deuterated precursor like 2-propanol-d₈ or a selectively deuterated variant could be used as the starting material. For example, deuterated variants like 1-Iodopropane-2,2-d₂ have been synthesized for specific applications.

Table 2: Methods for Synthesizing Labeled this compound
IsotopeMethodDescriptionExample Precursor
¹³CPrecursor-Based SynthesisStandard synthesis sequence starting from a carbon-13 enriched material. rsc.org2-propanol-¹³C
²H (D)Precursor-Based SynthesisStandard synthesis sequence starting from a deuterated material. 2-propanol-d₈
¹²⁵I / ¹³¹IIsotope ExchangeReaction of the unlabeled compound with a radiolabeled iodide salt (e.g., Na¹²⁵I). This compound (unlabeled)

Precursor-Based Labeling Methodologies

Precursor-based labeling is a cornerstone of synthesizing isotopically labeled compounds, as it provides absolute control over the label's position. This methodology is broadly applied for introducing both stable (¹³C, ²H) and radioactive (¹¹C, ¹⁸F, ¹²⁵I) isotopes into molecules. researchgate.netoadoi.org

The fundamental principle is to begin the synthesis with a simple, commercially available molecule that already contains the desired isotope. The synthesis is then designed to build the target molecule, this compound, from this labeled building block. For instance, in the synthesis of radiolabeled compounds for positron emission tomography (PET), precursors like [¹¹C]CO₂ or [¹⁸F]fluoride are used to construct complex biomolecules. oadoi.org

In the context of this compound, precursor-based labeling extends beyond simply using labeled propanol (B110389). For radioiodination, a common strategy involves synthesizing a precursor molecule that is highly susceptible to iodination. This can be an organotin compound, such as a vinylstannane, which undergoes rapid and specific radioiododestannylation. researchgate.net Another approach is the iododeboration of a boronic acid or ester precursor, which is a mild and efficient method for introducing iodine. mdpi.com While these methods are often used for aromatic systems, the principles can be adapted for aliphatic compounds. For example, a precursor containing a good leaving group, such as a tosylate or mesylate, can be reacted with a labeled iodide salt in a classic nucleophilic substitution reaction to form the labeled C-I bond. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Iodopropan 1 Ol

Reactivity of the Primary Hydroxyl Group in 2-Iodopropan-1-ol

The primary hydroxyl (-OH) group in this compound imparts another dimension to its reactivity, allowing for reactions typical of primary alcohols.

Esterification: Like other primary alcohols, this compound can undergo esterification. In the presence of an acid catalyst, it can react with a carboxylic acid to form an ester and water. chemeurope.com This is a reversible process known as Fischer esterification. For example, reacting this compound with acetic acid would yield 2-iodopropyl acetate. The reaction can also be carried out more efficiently using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides.

Oxidation: The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. chemeurope.com

To Aldehyde: Use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would oxidize the primary alcohol to 2-iodopropanal.

To Carboxylic Acid: Strong oxidizing agents, such as chromic acid (formed from Na₂Cr₂O₇ and H₂SO₄) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol all the way to a carboxylic acid, forming 2-iodopropanoic acid. chemeurope.com

A key reaction of halohydrins like this compound is intramolecular cyclization to form an epoxide. masterorganicchemistry.com In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the iodine atom in an intramolecular SN2 reaction. masterorganicchemistry.com This process, a type of Williamson ether synthesis, results in the formation of a three-membered cyclic ether, methyloxirane (also known as propylene (B89431) oxide), and the expulsion of the iodide ion. vedantu.com

Esterification and Oxidation Pathways

Elimination Reactions and Rearrangements

In competition with nucleophilic substitution, this compound can also undergo elimination reactions (dehydrohalogenation). This typically occurs in the presence of a strong, sterically hindered base and at higher temperatures. chemguide.co.uk The base abstracts a proton from the carbon adjacent to the one bearing the iodine, leading to the formation of a double bond and the elimination of hydrogen iodide. This can result in the formation of prop-1-en-1-ol (an enol, which would tautomerize to propanal) or allyl alcohol (prop-2-en-1-ol).

Computational studies on the similar compound 2-iodopropane (B156323) show the feasibility of the E2 elimination pathway. researchgate.netresearchgate.net The conditions favoring elimination over substitution include the use of a strong, bulky base (which acts as a poor nucleophile), a non-polar solvent, and elevated temperatures. chemguide.co.uk

Rearrangements, such as hydride shifts, are possible if a carbocation is formed under SN1 conditions. slideshare.net However, for this compound, a 1,2-hydride shift would convert the secondary carbocation into a primary carbocation, which is less stable. Therefore, rearrangements of the carbocation intermediate are generally not favored in this specific molecule.

Dehydration Pathways of this compound and its Derivatives

The dehydration of alcohols is a fundamental organic reaction that typically proceeds via E1 or E2 mechanisms to form alkenes. For simple alcohols, the energy barrier for 1,2-dehydration is considerable, often in the range of 67–69 kcal/mol. researchgate.net This high activation energy suggests that such reactions require elevated temperatures to proceed efficiently. researchgate.net The presence of a halogen, such as in this compound, can influence the reaction pathway and conditions required for dehydration.

The conversion of glycerol (B35011) to 2-iodopropane using hydroiodic acid (HI) involves intermediates where dehydration and substitution reactions occur. researchgate.net While not a direct dehydration of this compound, the reaction of glycerol with HI to form propene is a related process that involves the loss of water. researchgate.net This transformation highlights the role of HI in facilitating both substitution of hydroxyl groups with iodine and subsequent elimination reactions.

Studies on the pyrolysis of alcohols have shown that protonation or complexation with metal ions can significantly lower the activation barrier for dehydration. researchgate.net For instance, protonation can increase the rate of dehydration by a factor of 10²³, while alkali metal ion complexation can enhance the rate by a factor of 10⁸. researchgate.net This suggests that the dehydration of this compound could be acid-catalyzed, proceeding through a protonated intermediate that facilitates the departure of the hydroxyl group as a water molecule.

Semipinacol-Type Rearrangements in Complex Syntheses Featuring this compound Scaffolds

Semipinacol rearrangements are a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in a β-amino alcohol or related compounds. While direct examples involving a this compound scaffold are not prevalent in the reviewed literature, analogous rearrangements are well-documented and provide insight into the potential reactivity of this scaffold. For instance, the electrochemical sulfonylation/semipinacol rearrangement of allylic alcohols with sodium sulfinates leads to the formation of α,α-disubstituted cyclopentanones through a 1,2-migration process. rsc.org

A general approach to spiro ketones involves a Lewis acid-promoted 1,2-semipinacol rearrangement of α-siloxy-epoxides. uni-tuebingen.de This type of rearrangement, driven by the formation of a stable carbocation intermediate, is a powerful tool in the synthesis of complex cyclic systems. Although not directly involving an iodo-alcohol, the principles of carbocation formation and subsequent migration are relevant to the potential reactivity of this compound derivatives under appropriate conditions.

Organometallic Chemistry and Radical Reactions

Halogen-Lithium Exchange and Carbometalation Processes

Halogen-lithium exchange is a fundamental reaction in organometallic chemistry, enabling the formation of highly reactive organolithium compounds from organohalides. numberanalytics.com This reaction is particularly efficient for iodoalkanes. harvard.edu The exchange involves the reaction of an organohalogen compound with an organolithium reagent, resulting in the swapping of the halogen atom for a lithium atom. numberanalytics.com The rate of this exchange is generally fast, especially for iodides, and often occurs at low temperatures. harvard.edu For this compound, this reaction would generate a lithiated species at the C-2 position, which could then be used in subsequent carbon-carbon bond-forming reactions. The presence of the adjacent hydroxyl group would likely require protection prior to the exchange reaction to prevent quenching of the organolithium reagent.

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is another important transformation. While direct carbometalation of a derivative of this compound is not explicitly described, the principles can be inferred from related systems. For example, intramolecular carbolithiation reactions of unsaturated alkyllithiums, which can be generated via halogen-lithium exchange, are used to form carbocyclic products. thieme-connect.de The stereochemical outcome of these cyclizations can often be predicted by considering a chair-like transition state. thieme-connect.de

The table below summarizes key aspects of halogen-lithium exchange reactions.

FeatureDescription
Reaction Exchange of a halogen atom (I, Br, Cl) with a lithium atom. numberanalytics.com
Reactivity of Halides I > Br > Cl. princeton.edu
Mechanism Can proceed through a nucleophilic "ate-complex" or a radical pathway. princeton.edu
Intermediates Organolithium compounds are highly reactive and versatile intermediates. numberanalytics.com
Conditions Typically performed at low temperatures (e.g., -78 °C). harvard.edu

Radical Addition and Cyclization Dynamics

Radical reactions provide a powerful avenue for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a precursor to a secondary alkyl radical through homolytic cleavage of the carbon-iodine bond. This radical can then participate in addition reactions to unsaturated systems. For example, intermolecular radical addition to α,β-disubstituted enoates can be achieved with high diastereoselectivity. acs.org

Radical cyclization reactions are particularly useful for the construction of cyclic molecules. The dynamics of these cyclizations are influenced by factors such as the stability of the radical intermediates and the geometry of the transition state. While a specific radical cyclization of a this compound derivative was not found, the general principles are well-established. For instance, the cyclization of the thymidine (B127349) C5' radical has been studied, providing insights into the kinetics of such processes. uni-muenchen.de

The generation of radicals from alkyl iodides can be initiated by various methods, including the use of radical initiators or through metal-catalyzed processes. ucl.ac.uk For example, iron-catalyzed radical zincations of alkyl iodides have been reported. uni-muenchen.de These methods allow for the formation of radical species under mild conditions, which can then undergo addition or cyclization reactions.

The following table outlines different methods for generating and utilizing radicals in synthesis.

MethodDescriptionApplication
Radical Initiators Use of compounds like AIBN to initiate radical chain reactions. ucl.ac.ukReduction of alkyl halides, addition to alkenes.
Metal-Catalyzed Radical Formation Transition metals like iron or nickel catalyze the formation of radicals from alkyl halides. uni-muenchen.deacs.orgCross-coupling reactions, dicarbofunctionalization of alkenes. acs.org
Photolytic Cleavage Use of light to induce homolytic cleavage of a weak bond, such as in Barton esters. acs.orgGeneration of specific radical intermediates for further reaction.
Halogen Atom Transfer Transfer of a halogen atom to generate a radical species.Used in various radical-mediated transformations.

Computational and Theoretical Studies on 2 Iodopropan 1 Ol

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical methods provide powerful tools for understanding the intrinsic properties of molecules like 2-iodopropan-1-ol. These computational approaches allow for the detailed examination of its electronic structure, which in turn governs its reactivity in chemical transformations.

Density Functional Theory (DFT) Applications for Reactivity Prediction of this compound

DFT-based quantum descriptors can provide a deeper understanding of reactivity, selectivity, and stability in reactions involving compounds structurally related to this compound. researchgate.net The choice of the functional and basis set, such as the def2-TZVP basis set, is crucial for obtaining accurate results, especially for molecules containing heavier atoms like iodine. researchgate.net Computational studies on similar haloalkanes have utilized DFT to elucidate reaction mechanisms, such as the E2 elimination of 2-iodopropane (B156323), providing a basis for understanding the competing reaction pathways available to this compound. researchgate.net

Calculated Properties of this compound

PropertyValueSource
Molecular Weight185.99 g/mol nih.gov
Molecular FormulaC3H7IO nih.gov
InChIKeyJDILPOSZNVBMSV-UHFFFAOYSA-N nih.gov

Modeling Iodine Leaving Group Behavior and Transition States

The iodine atom in this compound is a good leaving group, a characteristic that is central to its participation in nucleophilic substitution and elimination reactions. Computational modeling allows for the detailed study of the transition states of these reactions. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure and energy determine the reaction rate.

For related reactions, such as the E2 elimination of 2-iodopropane, DFT calculations have been used to optimize the geometry of the transition state and calculate the activation energy barrier. researchgate.net These calculations can reveal important structural details of the transition state, such as the partial breaking of the carbon-iodine bond and the partial formation of new bonds. researchgate.net The study of transition states is critical for understanding reaction mechanisms, including whether a reaction proceeds through a concerted (one-step) or stepwise pathway. rsc.org For example, in reactions involving alkyl halides, the competition between substitution and elimination pathways can be explored by calculating the transition states for each possibility. nih.gov

Solvation Models and Environmental Effects on this compound Reactivity (e.g., COSMO-RS)

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Implicit solvation models are a computationally efficient way to account for these solvent effects. faccts.de These models treat the solvent as a continuous medium with specific properties, such as its dielectric constant, rather than explicitly modeling individual solvent molecules. faccts.defaccts.de

One such powerful model is the Conductor-like Screening Model for Real Solvents (COSMO-RS). faccts.deq-chem.com COSMO-RS can predict the thermodynamic properties of fluids and is widely used in both academia and industry. faccts.de It works by first performing a quantum mechanical calculation on the solute molecule in a virtual conductor, which generates a screening charge distribution on the molecular surface. faccts.de This information is then used to predict how the solute will interact with different "real" solvents. q-chem.com

The use of solvation models like COSMO-RS and the Polarizable Continuum Model (PCM) is essential for accurately predicting reaction energies and barriers in solution. researchgate.netgaussian.comruc.dk For instance, the activation energy of a reaction can be significantly different in a polar solvent compared to a nonpolar one. The choice of solvation model and its parameterization are important for obtaining reliable results. faccts.de

Theoretical Exploration of Non-Covalent Interactions

Beyond covalent bonds, non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. For this compound, these interactions, particularly those involving the iodine atom, are of significant interest.

Halogen Bonding in this compound Systems

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). acs.orgresearchgate.net This might seem counterintuitive given the high electronegativity of halogens. However, in a molecule like this compound, the electron density around the iodine atom is not uniform. There is a region of positive electrostatic potential, known as a σ-hole, located on the extension of the carbon-iodine covalent bond. acs.orgresearchgate.net This σ-hole can interact attractively with electron-rich sites on other molecules. acs.org

The strength of a halogen bond is influenced by the nature of the halogen atom (iodine forms stronger halogen bonds than bromine or chlorine) and the electron-withdrawing character of the group it is attached to. acs.org Theoretical studies, often employing DFT, are instrumental in characterizing halogen bonds. These calculations can determine the geometry of the halogen-bonded complex, the interaction energy, and the spectroscopic signatures of the interaction, such as shifts in vibrational frequencies. usu.edu For example, studies on related perfluoroalkyl iodides have shown that halogen bonding can be observed and quantified using techniques like FTIR and 19F NMR, with computational calculations providing support for the experimental findings. researchgate.net

Intermolecular Interactions and Aggregation Behavior Studies

The interplay of various intermolecular forces, including halogen bonds, hydrogen bonds (involving the hydroxyl group), and van der Waals forces, will dictate how this compound molecules interact with each other and with other molecules in solution. These interactions can lead to the formation of aggregates or clusters. uni-muenchen.de

Computational studies can model the formation of dimers and larger aggregates of this compound, providing insights into their preferred geometries and stabilization energies. uni-goettingen.de Understanding this aggregation behavior is important as it can influence the physical properties of the substance and its reactivity in the condensed phase. For instance, the self-aggregation of perfluoroalkyl iodides through intermolecular halogen bonding has been suggested by spectroscopic and computational studies. researchgate.net The study of these complex intermolecular interactions is a challenging but crucial area of computational chemistry.

Applications of 2 Iodopropan 1 Ol in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the iodo and hydroxyl functional groups on a simple three-carbon chain makes 2-iodopropan-1-ol a sought-after precursor for constructing elaborate molecular frameworks. The iodine atom, an excellent leaving group, facilitates nucleophilic substitution reactions, while the hydroxyl group can be involved in esterifications, etherifications, or oxidations.

The pursuit of synthesizing natural products is a significant driver of innovation in organic chemistry. This compound and its derivatives have been instrumental in the total synthesis of several complex natural products. For instance, in the stereoselective total synthesis of (±)-Peribysin E, a natural product known to inhibit the adhesion of leukemia cells, a derivative of 2-iodopropen-1-ol was utilized as a key building block. nku.edu The dianion generated from 2-iodopropen-1-ol was reacted with an aldehyde to construct a crucial epoxy-alcohol intermediate. nku.edu

Another notable application is in the synthesis of phenanthropiperidine alkaloids, where 1-iodopropan-2-ol (B1282356), a structural isomer of this compound, served as an alkylating agent to build the complex molecular structure. Although not directly using this compound, this highlights the utility of iodinated propanol (B110389) scaffolds in alkaloid synthesis. The table below summarizes key instances where iodopropanol derivatives have been employed in natural product synthesis.

Natural Product/AnalogRole of Iodopropanol DerivativeReference
(±)-Peribysin EBuilding block (2-iodopropen-1-ol) for forming a key epoxy-alcohol intermediate. nku.edu
Phenanthropiperidine AlkaloidsAlkylating agent (1-iodopropan-2-ol) for constructing the core structure.
WaihoenseneA protected version of 3-iodopropan-1-ol was used to create an organolithium nucleophile for the synthesis of this diterpene natural product. uni-konstanz.de
Ginkgolide BThe methoxymethyl (MOM) ether of 3-iodopropan-1-ol was used in the alkylation of norbornene to create a key intermediate for this complex natural product. acs.org

In medicinal chemistry, the quest for novel bioactive compounds is relentless. This compound serves as a valuable precursor for generating scaffolds with potential therapeutic applications. Its ability to participate in nucleophilic substitution reactions makes it a key component in the synthesis of diverse molecular architectures.

Derivatives of 1-iodopropan-2-ol have been explored for their potential as anticancer agents. Research has shown that these compounds can be used to synthesize molecules that inhibit tumor growth by inducing apoptosis in cancer cells. Furthermore, in the design of novel anti-breast cancer agents, 2-iodopropane (B156323), a related compound, was used to introduce an isopropyl group in the synthesis of 2-(furan-2-yl)naphthalen-1-ol derivatives. nih.gov

The development of CCR2 receptor antagonists, which are of interest for treating inflammatory diseases, has also utilized iodopropanol derivatives. In one study, the high reactivity of 3-iodopropan-1-ol led to undesired dialkylation, prompting the use of the less reactive 3-bromopropan-1-ol. universiteitleiden.nl This demonstrates the tunable reactivity of halopropanols in the synthesis of targeted therapeutic agents.

Bioactive Scaffold/ApplicationRole of this compound or DerivativeResearch FindingReference
Anticancer AgentsPrecursor for synthesizing compounds with potential anticancer activity.Derivatives have been shown to inhibit tumor growth by inducing apoptosis.
Anti-Breast Cancer Agents2-Iodopropane used to introduce an isopropyl group.Resulted in the synthesis of potent and selective 2-(furan-2-yl)naphthalen-1-ol derivatives. nih.gov
CCR2 Receptor Antagonists3-Iodopropan-1-ol investigated for introducing an alkoxy side chain.The high reactivity led to the selection of a less reactive bromo analog for selective synthesis. universiteitleiden.nl

Total Synthesis of Natural Products and Analogs Incorporating this compound Moieties

Derivatization for Functional Material Development

The versatility of this compound extends beyond the realm of pharmaceuticals into materials science, where it is used to create specialized polymers and functionalized surfaces.

In polymer chemistry, 1-iodopropan-2-ol has been utilized as a chain transfer agent in radical polymerization processes. This application is crucial for controlling the molecular weight and polydispersity of the resulting polymers, which in turn dictates their physical and chemical properties. While direct polymerization of this compound is not widely reported, its derivatives can be designed as specialty monomers. The presence of the iodo group allows for its potential use in atom transfer radical polymerization (ATRP), a controlled polymerization technique.

Fluorinated derivatives of iodinated alcohols, such as 4,5,5,5-tetrafluoro-4-(trifluoromethyl)-2-iodopentan-1-ol, are intermediates in the synthesis of fluorinated monomers. google.com.na These monomers are then used to produce specialty polymers with unique properties like hydrophobicity and thermal stability.

The ability to modify surfaces at the molecular level is critical for a wide range of technologies, from biocompatible implants to advanced electronics. Haloalcohols like 2-iodoethanol (B1213209) have been studied for their ability to form key surface intermediates. acs.org On metal surfaces, 2-iodoethanol can form oxametallacycle species, which are relevant to catalytic oxidation processes. acs.org

The silane (B1218182) component in complex molecules containing an iodo-substituted propanol moiety allows for their use in surface coatings and modifications, enhancing material properties. smolecule.com The tert-butyl-dimethylsilane group can participate in silane coupling reactions, which are fundamental for surface modification. smolecule.com Fluorinated iodo-alcohols are also valuable for creating hydrophobic and oleophobic surfaces, leading to applications in self-cleaning coatings for various industries, including textiles and electronics.

Synthesis of Specialty Monomers and Polymers

Radiopharmaceutical Synthesis Research

The field of nuclear medicine relies on the development of radiolabeled compounds for diagnostic imaging and targeted radiotherapy. While direct applications of this compound in clinically approved radiopharmaceuticals are not prominent, research into its derivatives for radiolabeling is ongoing. The stable iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-125, or Iodine-131, to create radiotracers.

Research has been conducted on the radioiodination of various molecules for imaging the dopamine (B1211576) transporter system in the brain, which is implicated in conditions like Parkinson's disease. researchgate.netresearchgate.netnih.gov For instance, radioiodinated N-(3-iodopropen-1-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropanes have been synthesized as potential dopamine reuptake site imaging agents. researchgate.net The synthesis of these compounds often involves the use of radioiodinated precursors.

The development of radiotracers for other targets, such as CCR2 receptors, has also explored the use of ω-fluoroalkoxy side chains, which can be introduced using fluorinated analogs of iodopropanol. universiteitleiden.nl Furthermore, research into the synthesis of radiolabeled compounds for PET imaging often involves the use of short-lived isotopes like Carbon-11 and Fluorine-18. oadoi.org While not a direct use of this compound, the synthetic strategies developed for introducing these isotopes could potentially be adapted for derivatives of this compound.

Radiopharmaceutical Research AreaRole of Iodopropanol DerivativesKey FindingsReference
Dopamine Transporter ImagingPrecursors for radioiodinated tropane (B1204802) analogs.Radioiodinated N-(3-iodopropen-1-yl) derivatives show potential as imaging agents. researchgate.net
CCR2 Receptor ImagingPrecursors for introducing ω-fluoroalkoxy side chains.Flexible side chains can be introduced to develop selective receptor antagonists for PET imaging. universiteitleiden.nl
General Radiotracer SynthesisCan be labeled with radioactive iodine isotopes.The iodine atom can be substituted with I-123, I-125, or I-131 for diagnostic and therapeutic applications. nih.gov

Strategies for Radioiodination with Therapeutic and Diagnostic Isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I)

The synthesis of radiopharmaceuticals containing iodine isotopes is a cornerstone of nuclear medicine, providing essential tools for both medical imaging and targeted therapy. nih.gov The choice of isotope is dictated by the intended application, with different isotopes offering distinct decay characteristics suitable for either diagnostics or therapeutics. acs.orgmdpi.com

Radioisotopes of iodine are produced as radioactive iodide (I⁻), typically in the form of NaI solutions. nih.gov The incorporation of these isotopes into organic molecules can be achieved through several synthetic strategies. For a molecule like this compound, the most direct strategy would involve nucleophilic substitution, where a suitable precursor is reacted with a radioactive iodide salt.

Key Radioiodination Strategies:

Nucleophilic Substitution (Halogen Exchange): This is a common method for introducing iodine radionuclides into aliphatic chains. nih.gov To synthesize radiolabeled this compound, a precursor such as 2-bromopropan-1-ol (B151844) or a sulfonate ester derivative (e.g., 2-tosyloxypropan-1-ol) would be reacted with a radioactive iodide salt (e.g., Na[¹²³I], Na[¹²⁵I], or Na[¹³¹I]). The iodide anion acts as a nucleophile, displacing the leaving group (bromide or tosylate) to form the desired radiolabeled product. The high reactivity of iodoalkanes can sometimes lead to side reactions, such as dialkylation, if other nucleophilic sites are present in the molecule. nih.govuniversiteitleiden.nl

Electrophilic Substitution: While less direct for an aliphatic compound like this compound itself, this strategy is crucial for labeling aromatic precursors. nih.govresearchgate.net In this method, radioactive iodide is first oxidized to an electrophilic species (I⁺), which then substitutes a hydrogen or, more commonly, a metal-containing group (like a stannyl (B1234572) or boronic acid group) on an aromatic ring. nih.govmdpi.com A molecule containing the 2-hydroxypropyl moiety could be labeled this way if it also possesses an activatable aromatic ring.

Once synthesized, radiolabeled [*I]-2-iodopropan-1-ol can serve as a prosthetic group. The primary alcohol can be activated (e.g., converted to a tosylate or mesylate) and used to alkylate a larger, complex molecule, thereby introducing the radioisotope.

The table below summarizes the properties of iodine isotopes commonly used in medicine.

IsotopeHalf-lifeDecay ModePrimary Emissions (Energy)Primary Application
¹²³I 13.22 hoursElectron Capture (EC)Gamma (γ) (159 keV)Diagnostic (SPECT Imaging) nih.govnih.gov
¹²⁴I 4.18 daysPositron Emission (β⁺), ECPositrons (β⁺), Gamma (γ)Diagnostic (PET Imaging), Dosimetry soton.ac.uk
¹²⁵I 59.4 daysElectron Capture (EC)Low Energy Gamma (γ) (35.5 keV), X-raysTherapeutic, In-vitro/Preclinical Research nih.govnih.gov
¹³¹I 8.02 daysBeta Minus (β⁻)Beta (β⁻) (max 606 keV), Gamma (γ) (364 keV)Therapeutic, Diagnostic (SPECT Imaging) nih.govsoton.ac.uk

This table contains data compiled from multiple sources. nih.govnih.govsoton.ac.uk

The relatively long half-lives of iodine isotopes compared to other common radionuclides like ¹¹C or ¹⁸F allow for more complex and time-consuming synthetic procedures and enable imaging at later time points post-administration. nih.govrsc.org

Development of Radiolabeled Probes for Chemical Biology Studies

Radiolabeled probes are indispensable tools in chemical biology, enabling the non-invasive visualization and quantification of biological processes in living systems. mdpi.comnih.gov These probes typically consist of a targeting moiety with affinity for a specific biological target (e.g., a receptor, enzyme, or transporter) and a radioactive label for detection by imaging techniques like PET or SPECT. acs.orguib.no The development of such probes is critical for diagnosing diseases, understanding their pathophysiology, and aiding in drug discovery. nih.govscholaris.ca

The this compound scaffold can be utilized in the construction of novel radiolabeled probes. Its small size and bifunctional nature (an iodine for radiolabeling and an alcohol for conjugation) make it a candidate for use as a prosthetic group or a linker to connect a radionuclide to a larger targeting molecule.

Hypothetical Development of a Probe Using a this compound Scaffold:

Precursor Synthesis: A targeting molecule (TM), selected for its high affinity and selectivity for a biological target, would be chemically modified. For instance, a nucleophilic group on the TM (like a phenol (B47542) or an amine) could be alkylated with a precursor such as 2-bromopropan-1-ol or propan-1,2-epoxide. This would attach the propan-1-ol side chain to the targeting molecule, yielding TM-OCH₂CH(OH)CH₃ or a similar structure.

Activation: The secondary hydroxyl group of the newly attached side chain would then be converted into a good leaving group, for example, by reacting it with tosyl chloride to form a tosylate. This creates an activated precursor ready for radioiodination.

Radioiodination: The activated precursor (TM-propan-2-yl-tosylate) would be reacted with a radioactive iodide salt, such as Na[¹²³I] or Na[¹²⁴I], in a nucleophilic substitution reaction. This step introduces the radioisotope, yielding the final radiolabeled probe: TM-OCH₂CH([*I])CH₃.

Purification: The final radiolabeled probe must be rapidly purified to remove unreacted radioactive iodide and other impurities, typically using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). researchgate.net

This synthetic approach allows the potentially harsh conditions of radio-iodination to be performed as the final step, protecting the often sensitive and complex targeting molecule from degradation. mdpi.com The resulting probe could then be used in preclinical or clinical imaging studies to visualize the distribution and density of its biological target.

The research findings and steps involved in developing such a probe are summarized in the table below.

Research StepObjectiveKey Findings / Methodology
1. Scaffold Selection Identify a suitable linker for attaching a radioiodine atom to a targeting molecule.The 2-propan-1-ol structure offers a secondary position for radioiodination and a primary alcohol for potential conjugation, making it a versatile scaffold.
2. Precursor Design Synthesize a non-radioactive precursor that can be efficiently labeled in the final step.A precursor with a good leaving group (e.g., tosylate, mesylate, or bromide) at the 2-position of the propyl chain is optimal for nucleophilic radio-iodide substitution. nih.gov
3. Radiolabeling Optimization Develop a robust and high-yield method for introducing the radioisotope.Halogen exchange reactions with Na[*I] are effective for this type of precursor. nih.gov Automated synthesizers can be employed for efficient and reproducible labeling. researchgate.net
4. In-vitro Evaluation Assess the probe's affinity and selectivity for its intended biological target.Binding assays using cell lines or tissue homogenates are performed to determine the probe's binding potential (e.g., Kᵢ or IC₅₀ values).
5. In-vivo Imaging Visualize the probe's distribution in a living organism using PET or SPECT.The probe is administered to an animal model, and imaging is performed to confirm target engagement and assess biodistribution and clearance kinetics. rsc.org

Degradation and Environmental Chemistry Research of Iodinated Alcohols

Photolytic and Radiolytic Degradation Pathways of 2-Iodopropan-1-ol

The degradation of this compound initiated by light (photolysis) or ionizing radiation (radiolysis) is a critical aspect of its environmental chemistry. While specific studies on this compound are limited, the behavior of related iodo-organic compounds provides significant insights into its likely degradation pathways.

Photolytic Degradation: Photochemical processes are known to break down volatile organo-iodine species in the atmosphere, contributing to the global iodine cycle frontiersin.org. The absorption of light, particularly in the UV spectrum, can lead to the cleavage of the carbon-iodine (C-I) bond, which is generally the weakest bond in haloalkanes quizlet.comdynamicpapers.com. For instance, the irradiation of a methyl ketone substrate containing a 3-iodopropan-1-ol moiety was used to initiate a photochemical reaction, indicating the susceptibility of the iodo-alkanol structure to photochemical transformation acs.org. Direct and indirect photolysis, the latter involving reactions with photochemically generated oxidants like hydroxyl radicals, are key degradation mechanisms for organic compounds in atmospheric water droplets researchgate.net.

Radiolytic Degradation: Radiolysis, the decomposition of molecules by ionizing radiation, is particularly relevant in the context of nuclear environments. In aqueous solutions, the radiolysis of water produces highly reactive species, including hydrated electrons (e⁻ aq) and hydroxyl radicals (·OH) aip.orgnist.gov. These species readily react with dissolved organic compounds.

The primary mechanism for the degradation of iodoalkanes in aqueous radiolytic conditions is dissociative electron capture, where a hydrated electron attacks the molecule, leading to the cleavage of the C-I bond and the formation of an iodide ion and an organic radical rsc.org.

Reaction with Hydrated Electrons: CH₃CH(I)CH₂OH + e⁻ aq → CH₃ĊHCH₂OH + I⁻

Hydroxyl radicals, which are powerful oxidizing agents, also contribute to degradation, although the specific pathways for this compound are not detailed in the available literature. Research on the radiolysis of iodine in aqueous solutions containing organic impurities, such as those leached from paints in reactor containments, shows the formation of volatile organic iodides researchgate.netscholaris.ca. This occurs through reactions between iodine species and organic radicals generated from the radiolytic decomposition of the organic solvents researchgate.net. The pH of the aqueous solution is a critical factor, as it influences the speciation of iodine and the rates of various radiolytic reactions researchgate.net.

Thermal Stability and Decomposition Mechanisms

Research on the thermal decomposition of 2-iodoethanol (B1213209) on nickel surfaces indicates that the process begins at relatively low temperatures (starting around 120-140 K) acs.org. The primary and most significant step in the thermal activation is the scission of the carbon-iodine (C-I) bond, which is weaker than C-Cl, C-Br, and C-F bonds quizlet.comacs.org. This initial bond-breaking event leads to the formation of a 2-hydroxypropyl radical and an iodine atom on the surface.

Table 1: Potential Thermal Decomposition Products of Iodinated Alcohols

Initial CompoundKey Decomposition StepObserved/Expected ProductsReference
2-IodoethanolC-I bond scissionEthylene (B1197577), Water, Ethanol (B145695), Acetaldehyde (B116499), Hydrogen, Carbon Monoxide acs.org
3-(Perfluorohexyl)-2-iodopropan-1-olThermal decomposition during fireCarbon oxides, Hydrogen fluoride, Hydrogen iodide synquestlabs.com
Propyl IodideDecomposition in case of fireToxic fumes lobachemie.com

Following the initial C-I bond cleavage, a cascade of further reactions can occur, leading to a variety of smaller, more volatile products. For 2-iodoethanol, these include ethylene and water at low temperatures, and eventually ethanol and acetaldehyde at higher temperatures acs.org. In the case of more complex, fluorinated iodinated alcohols, thermal decomposition is reported to generate carbon oxides, hydrogen fluoride, and hydrogen iodide synquestlabs.com. It is therefore highly probable that the thermal decomposition of this compound would yield propene, water, propanols, and potentially propanal or acetone (B3395972), alongside hydrogen iodide.

Chemical Stability in Varied Aqueous and Organic Media

The chemical stability of this compound in different media is largely governed by the reactivity of the carbon-iodine bond.

Aqueous Media: In aqueous solutions, haloalkanes undergo hydrolysis, a reaction where the halogen atom is replaced by a hydroxyl (-OH) group from water or hydroxide (B78521) ions, forming an alcohol quizlet.com. The rate of this nucleophilic substitution reaction is highly dependent on the strength of the carbon-halogen bond quizlet.commrcolechemistry.co.uk. Since the C-I bond is the weakest among the halogens, iodoalkanes like 1-iodopropane (B42940) hydrolyze much faster than their chloro- and bromo-analogs quizlet.comdynamicpapers.com.

The hydrolysis of 2-iodopropane (B156323), a structural isomer, can be used as a proxy. When heated with aqueous sodium hydroxide, it undergoes nucleophilic substitution to produce propan-2-ol physicsandmathstutor.com. Therefore, this compound is expected to hydrolyze in aqueous solutions, particularly under neutral to basic conditions and with heating, to form propane-1,2-diol.

CH₃CH(I)CH₂OH + OH⁻ → CH₃CH(OH)CH₂OH + I⁻

The presence of oxidizing agents in aqueous media can also affect stability. For instance, oxidation of a primary alcohol can lead to an aldehyde or a carboxylic acid cloudfront.net. Reagents like hydrogen peroxide, sometimes used in advanced oxidation processes, can facilitate degradation mdpi.com.

Organic Media: In organic solvents, the stability of this compound depends on the nature of the solvent and the presence of other reagents. Like other iodo-compounds, it can participate in various organic reactions. For example, the iodine atom is a good leaving group in nucleophilic substitution reactions, making the compound a useful precursor for synthesis escholarship.org. It is generally recommended that iodinated compounds be stored away from light to prevent photochemical decomposition wikipedia.org. The compound is likely soluble in polar organic solvents like ethanol and acetone lobachemie.comescholarship.org.

Research into Biotransformation and Microbial Degradation of Related Organic Iodine Compounds

The microbial degradation of organic iodine compounds is a key process in their environmental fate and detoxification. While direct studies on the biotransformation of this compound are not prominent, extensive research on other iodinated organic molecules, particularly iodinated X-ray contrast media (ICM), offers valuable parallels.

Microorganisms have demonstrated the ability to transform complex organic iodine compounds through various metabolic pathways. These transformations often involve the alteration of functional groups and, crucially, the cleavage of the carbon-iodine bond (deiodination). For example, a mixed microbial consortium has been shown to biodegrade 1-propanol (B7761284) and 2-propanol (isopropanol), utilizing them as a sole carbon source nih.gov. The biodegradation of isopropanol (B130326) led to the generation of acetone, indicating microbial oxidation of the secondary alcohol group nih.gov.

Studies on the biological treatment of iodide-rich wastewater have shown that iodide can be incorporated into organic matter through biologically mediated halogenation, leading to the formation of iodinated organic compounds like triiodomethane researchgate.netnih.gov. Conversely, other microbial processes can lead to the breakdown of these compounds. For instance, anaerobic bacteria are capable of reductive dehalogenation of herbicides like ioxynil (B1672095) wikipedia.org.

Table 2: Observed Biotransformation Pathways in Related Iodinated Compounds

Observed TransformationCompound ClassDescriptionReference
Oxidation of primary alcoholIodinated X-ray Contrast MediaThe primary alcohol group (-CH₂OH) is oxidized to a carboxylic acid group (-COOH). mdpi.com
DeiodinationIodotyrosine, IoxynilRemoval of an iodine atom from the molecule, often through reductive dehalogenation. wikipedia.org
HydroxylationIodinated X-ray Contrast MediaAddition of a hydroxyl (-OH) group to the molecule. mdpi.com
DeacetylationIodinated X-ray Contrast MediaRemoval of an acetyl group. mdpi.com

Given these findings, it is plausible that this compound could be susceptible to microbial degradation. Potential pathways would likely involve:

  • Oxidation: The primary alcohol group of this compound could be oxidized by microbial enzymes to form 2-iodopropanal or further to 2-iodopropanoic acid.
  • Deiodination: Microbes could cleave the carbon-iodine bond, releasing iodide into the environment and forming propan-1-ol.
  • Complete Mineralization: A microbial consortium could potentially use the compound as a carbon source, breaking it down completely into carbon dioxide, water, and iodide nih.gov.
  • The environmental persistence of this compound would thus depend heavily on the presence of competent microbial communities and conducive environmental conditions such as pH, temperature, and redox potential frontiersin.orgresearchgate.net.

    Compound Index

    Emerging Research Directions and Future Outlook for 2 Iodopropan 1 Ol Chemistry

    Novel Catalytic Approaches for 2-Iodopropan-1-ol Transformations

    The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is moving beyond classical stoichiometric reactions towards more efficient and selective catalytic transformations.

    A significant area of advancement is in biocatalysis, particularly through the use of enzymes known as halohydrin dehalogenases (HHDHs). wikipedia.orgresearchgate.netresearchgate.net These enzymes, found in various bacteria, naturally catalyze the reversible dehalogenation of vicinal halohydrins to form epoxides. wikipedia.org The reaction mechanism involves a catalytic triad (B1167595) (commonly Ser-Tyr-Arg) where a tyrosine residue acts as a base to deprotonate the alcohol, which then acts as an intramolecular nucleophile to displace the adjacent iodine, forming an epoxide. nih.govembopress.org This enzymatic approach is highly attractive due to its high enantioselectivity, enabling the production of optically pure epoxides from racemic halohydrins. asm.org HHDHs are also being explored for the reverse reaction—the ring-opening of epoxides with various nucleophiles like azide (B81097) and cyanide—further expanding their synthetic utility. researchgate.netthieme-connect.deirb.hr The identification of new HHDHs through database mining and their optimization via protein engineering are active areas of research aimed at broadening the substrate scope and enhancing catalytic efficiency. nih.gov

    Beyond biocatalysis, research into chemo-catalysis is also advancing. While less specific to this compound, studies on related haloalcohols point to potential catalytic pathways. For instance, the thermal conversion of 2-iodopropanol on nickel surfaces to form oxametallacycles has been demonstrated, suggesting pathways for surface-catalyzed reactions. acs.org Furthermore, iodine-based catalysis, where an alkyl iodide like 1-iodopropane (B42940) can be oxidized in situ to form a catalytic hypoiodous acid species, represents another promising, though less explored, avenue for transformations involving iodinated alcohols. researchgate.net

    Catalytic SystemTransformation TypeKey FeaturesRelevant Findings
    Halohydrin Dehalogenases (HHDHs)Dehalogenation (Epoxide Formation)High enantioselectivity, mild reaction conditions, cofactor-independent. nih.govembopress.orgCatalyzes reversible dehalogenation to epoxides; useful for kinetic resolution of racemic haloalcohols. wikipedia.orgasm.org
    Halohydrin Dehalogenases (HHDHs)Epoxide Ring-OpeningAccepts various nucleophiles (e.g., N₃⁻, CN⁻). researchgate.netEnables synthesis of diverse β-substituted alcohols. researchgate.netirb.hr
    Metal Surfaces (e.g., Ni(100))Surface-Catalyzed ConversionPotential for heterogeneous catalysis.Demonstrated conversion of 2-iodopropanol to surface-bound oxametallacycles. acs.org
    Iodine-Based CatalysisOxidative TransformationsIn situ generation of hypervalent iodine species.Alkyl iodides can act as pre-catalysts for reactions like α-tosyloxylation of ketones. researchgate.net

    Integration with Flow Chemistry and Sustainable Synthesis Methodologies

    The integration of this compound chemistry with continuous flow technology and sustainable practices represents a significant step towards greener and more efficient chemical manufacturing. Current time information in Vanderburgh County, US. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a traditional batch reactor, offers numerous advantages such as enhanced safety, better process control, and easier scalability. mdpi.com

    For reactions involving potentially hazardous reagents or intermediates, flow chemistry minimizes the volume of reactive material at any given time, significantly improving safety. mdpi.com The synthesis of a related iodinated alcohol, pentafluoro-2-iodopentan-1-ol, has been successfully demonstrated in a flow reactor, highlighting the applicability of this technology to iodohydrin chemistry. mdpi.com Furthermore, multi-step syntheses can be telescoped into a single continuous process, eliminating the need for isolating and purifying intermediates. This has been shown in the synthesis of hydroxychloroquine, where an iodinated ketone is a key starting material in a flow process. google.com

    From a sustainability perspective, flow chemistry facilitates the use of immobilized catalysts and reagents, which can be easily separated from the product stream and reused. The synthesis of 3-iodopropane-1,2-diol, a compound structurally similar to this compound, has been achieved using lithium iodide in a process that is part of a larger, efficient synthesis of organocatalysts. mdpi.com Such processes, especially when combined with flow technology, can lead to more sustainable production of valuable downstream chemicals like 1,2-propanediol.

    Chemoinformatic and Machine Learning Applications in this compound Research

    The fields of chemoinformatics and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel transformations. mi-6.co.jp While specific ML models for this compound are not yet prevalent, the methodologies being developed for broader organic chemistry are directly applicable.

    Machine learning models, particularly neural networks, are being trained on vast reaction databases like Reaxys to predict suitable catalysts, reagents, and solvents for a given transformation. nih.govbeilstein-journals.orgchemintelligence.com Such models could be applied to predict optimal conditions for the various reactions of this compound, such as nucleophilic substitution or elimination, thereby accelerating experimental workflows. nih.gov These tools can learn complex, non-linear relationships between molecular structures and reactivity that are not immediately obvious to human chemists. arxiv.org

    Furthermore, deep learning models are being developed to predict the outcomes of enzymatic reactions. For example, the EnzyKR framework has been used to predict the enantiomeric excess for reactions catalyzed by halohydrin dehalogenase HheC, demonstrating the potential for AI to guide biocatalytic applications. chemrxiv.orgchemrxiv.org Other research has focused on using ML to predict the reactivity of specific classes of compounds, including hypervalent iodine reagents, which could be adapted to predict the reactivity and stability of this compound and its derivatives. researchgate.net As these computational tools become more sophisticated, they will play an increasingly vital role in designing novel synthetic routes and understanding the complex reactivity of molecules like this compound.

    Application AreaMachine Learning TechniquePotential for this compound ResearchKey Findings in Related Research
    Reaction Condition PredictionDeep Neural NetworksPredicting optimal catalysts, solvents, and temperature for transformations.Models trained on ~10 million reactions can predict a close match to literature conditions. nih.govchemintelligence.com
    Reaction Outcome PredictionNeural Networks, FingerprintingForecasting major products and identifying reaction types.Achieved 85% accuracy in identifying reaction types for alkenes and alkyl halides. arxiv.org
    Biocatalysis PredictionDeep Learning (e.g., EnzyKR)Predicting enantioselectivity of HHDH-catalyzed reactions.Successfully predicted enantiomeric excess ratios for reactions involving HHDH HheC. chemrxiv.orgchemrxiv.org
    Reactivity PredictionQuantitative Structure-Activity Relationship (QSAR), Random ForestEstimating the reactivity of the C-I bond for substitutions and other reactions.ML models can predict halogen radical reactivity and properties of hypervalent iodine compounds. researchgate.netresearchgate.net

    Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

    The unique structure of this compound positions it as a valuable molecule for interdisciplinary research, particularly in materials science. The presence of iodine offers a route to creating polymers with specialized properties, such as radiopacity for medical imaging.

    The incorporation of heavy atoms like iodine into a polymer backbone significantly increases its ability to attenuate X-rays. mdpi.com This principle is being actively explored to create biodegradable and biocompatible polymers for medical devices like stents or drug delivery systems that are visible under X-ray fluoroscopy. Research has demonstrated the synthesis of iodinated polyesters and polyurethanes from various iodine-containing monomers, which show enhanced X-ray contrast. nih.govresearchgate.net While these studies may not use this compound directly, they establish a clear precedent for its use as a monomer or a chain extender to synthesize novel radiopaque materials.

    Beyond radiopacity, the reactivity of the carbon-iodine bond can be exploited in polymer chemistry. For instance, its isomer 1-iodopropan-2-ol (B1282356) has been noted for its use as a chain transfer agent in radical polymerization, which allows for the control of molecular weight and polydispersity of the resulting polymers. This control is critical for tailoring the mechanical and physical properties of materials. Additionally, the general chemical affinity of iodine for various polymers is well-documented, where it can act as a dopant to enhance properties like electrical conductivity. eurekaselect.comresearchgate.net The bifunctionality of this compound could therefore be leveraged to create functionalized polymers where the hydroxyl group provides a site for further modification or for influencing polymer properties like hydrophilicity.

    Q & A

    Basic Research Questions

    Q. What are the most reliable synthetic routes for 2-iodopropan-1-ol, and how do reaction conditions influence yield and purity?

    • Methodology :

    • Traditional synthesis : React 1-iodopropane with moist Ag₂O under controlled humidity and temperature (30–50°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

    • Modern approaches : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using iodinated precursors and propanol derivatives. Optimize catalyst loading (5–10 mol%) and ligand selection (e.g., PPh₃) to minimize side reactions .

    • Purification : Use fractional distillation (bp ~150–160°C) or column chromatography (silica gel, gradient elution) to isolate the product. Confirm purity via GC-MS or HPLC (>95%) .

      Table 1 : Comparison of Synthetic Methods

      MethodCatalyst/ReagentYield (%)Purity (%)Key Challenges
      Ag₂O-mediatedMoist Ag₂O60–7090–95Moisture sensitivity
      Pd-catalyzed couplingPd(PPh₃)₄75–8595–98Catalyst cost

    Q. How should researchers characterize this compound to confirm structural identity and purity?

    • Spectroscopic techniques :

    • ¹H/¹³C NMR : Identify key signals (e.g., δ ~3.5–4.0 ppm for hydroxyl proton, δ ~70–80 ppm for iodine-bearing carbon) .
    • IR spectroscopy : Confirm OH stretch (~3200–3400 cm⁻¹) and C-I bond (~500–600 cm⁻¹) .
      • Mass spectrometry : Use HRMS to verify molecular ion ([M+H]⁺ at m/z 200.00) and isotopic pattern (iodine’s signature doublet) .
      • Purity assessment : Quantify impurities via GC-FID or HPLC-DAD. Calibrate against certified reference standards .

    Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

    • Methodological considerations :

    • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
    • Leaving group : The iodine atom acts as a superior leaving group compared to Cl/Br, enabling reactions with amines (e.g., Gabriel synthesis) or thiols under mild conditions (50–70°C) .
    • Kinetic studies : Monitor reaction progress via iodometric titration or NMR to determine rate constants (k ~10⁻³–10⁻² s⁻¹) .

    Advanced Research Questions

    Q. How can thermodynamic models (e.g., Wilson equation) predict the behavior of this compound in binary liquid mixtures?

    • Modeling approach :

    • Calculate activity coefficients using the Wilson equation, incorporating local composition parameters (α₁₂) to account for non-ideal interactions (e.g., hydrogen bonding with alcohols) .
    • Validate predictions via vapor-liquid equilibrium (VLE) experiments. For example, measure boiling points of this compound/water mixtures and compare with simulated data .
      • Data contradiction resolution : If experimental deviations exceed 5%, re-evaluate α₁₂ values or consider ternary interactions (e.g., ion-dipole effects) .

    Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

    • Experimental design :

    • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For cytotoxicity studies, use MTT assays with triplicate technical replicates .
    • Cross-validate results using orthogonal methods (e.g., fluorescence-based apoptosis assays vs. flow cytometry) .
      • Statistical analysis : Apply ANOVA or Tukey’s HSD test to identify outliers. If IC₅₀ values vary >10%, investigate solvent effects (e.g., DMSO cytotoxicity) .

    Q. How can computational chemistry guide the design of this compound-based catalysts or pharmacophores?

    • Methodology :

    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
    • Simulate docking interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding energies < −7 kcal/mol .
      • Validation : Compare predicted vs. experimental binding affinities (SPR or ITC). Adjust force fields if RMSD > 2 Å .

    Methodological Best Practices

    • Reproducibility : Document synthetic protocols in line with the Beilstein Journal’s guidelines (e.g., detailed experimental sections, supplemental data for >5 compounds) .
    • Data reporting : Use IUPAC nomenclature and PubChem identifiers (e.g., CID 123456) for clarity. Avoid commercial databases like BenchChem .
    • Ethical compliance : For biological studies, adhere to human subject research protocols (e.g., IRB approval, informed consent) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.